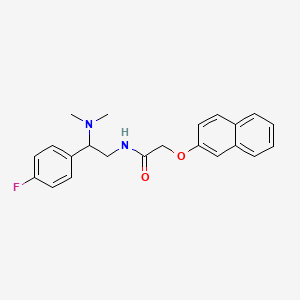

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide, commonly known as 'DAN', is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DAN belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been studied extensively for its ability to selectively target estrogen receptors in various tissues.

Scientific Research Applications

Structural Studies and Co-crystal Formation

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide, through its related structural analogs, has been studied for its ability to form co-crystals with aromatic diols such as 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene, demonstrating its potential in the structural study of co-crystals and salt formations. These studies offer insights into the molecular interactions and crystal engineering possibilities, showcasing the compound's utility in the exploration of solid-state chemistry and pharmaceutical co-crystal development (Karmakar, Kalita, & Baruah, 2009).

Alzheimer's Disease Research

The compound's structural framework has been adapted to create derivatives like [18F]FDDNP, used in PET imaging to localize neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients' brains. This application represents a significant step forward in non-invasively diagnosing and monitoring the progression of Alzheimer's disease, offering a new avenue for the early detection and treatment evaluation of this condition (Shoghi-Jadid et al., 2002).

Synthesis and Optical Properties for Alzheimer’s Disease Diagnosis

Further research into the compound's derivatives has led to the development of novel fluorescent probes for β-amyloids, indicating its applicability in Alzheimer's disease diagnosis through molecular imaging. The synthesis of these probes, characterized by high binding affinities to Aβ aggregates, underscores the potential of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide derivatives in creating powerful tools for the early detection and study of Alzheimer’s disease (Fa et al., 2015).

properties

IUPAC Name |

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O2/c1-25(2)21(17-7-10-19(23)11-8-17)14-24-22(26)15-27-20-12-9-16-5-3-4-6-18(16)13-20/h3-13,21H,14-15H2,1-2H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLFUFIXTHZLAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)COC1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Phenyl-5-isoxazolyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone](/img/structure/B2368067.png)

![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2368068.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2368086.png)